molecular formula C16H21N5O3 B2533579 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 2034479-35-9

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Katalognummer: B2533579
CAS-Nummer: 2034479-35-9
Molekulargewicht: 331.376
InChI-Schlüssel: LOLZRTWMBNTRFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a complex synthetic organic molecule designed for advanced pharmaceutical research and chemical biology. This hybrid compound features a multifunctional architecture combining a pyrrolidine core linker with two distinct heterocyclic systems: a 6-(dimethylamino)pyridazine moiety and a 3,5-dimethylisoxazole group, connected via a ketone linkage. This specific structural configuration suggests potential for diverse biological interactions, particularly in early-stage drug discovery. Compounds with pyridazinone cores have demonstrated significant pharmacological potential in recent research, particularly as vasodilating agents with superior efficacy to existing treatments like hydralazine . The structural elements present in this molecule are consistent with chemotypes investigated for their ability to interact with specific biological targets. The pyrrolidine scaffold is a common feature in bioactive molecules and has been utilized in compounds designed to modulate chemokine receptors , while the isoxazole heterocycle is a privileged structure in medicinal chemistry that has been incorporated into inhibitors of various enzymatic targets, including nicotinamide phosphoribosyltransferase (NAMPT) . The dimethylamino-pyridazine component may enhance solubility and influence binding characteristics. Researchers may employ this compound as a key intermediate in synthetic pathways or as a chemical probe for investigating novel biological mechanisms. Its complex heterocyclic system makes it a candidate for exploration in ion channel modulation studies, particularly given that structurally related compounds featuring pyrrolidine linkers have been investigated as inhibitors of the anoctamin 6 protein, a calcium-activated chloride channel involved in cellular signaling pathways . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and work in a well-ventilated environment.

Eigenschaften

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-10-15(11(2)24-19-10)16(22)21-8-7-12(9-21)23-14-6-5-13(17-18-14)20(3)4/h5-6,12H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLZRTWMBNTRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a complex organic molecule with significant potential for biological activity, particularly in medicinal chemistry. Its unique structure combines several functional groups that suggest interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C18H23N5O3 and a molecular weight of approximately 357.414 g/mol . Its structural features include:

  • Pyridazine moiety : Known for diverse biological activities.
  • Pyrrolidine ring : Associated with neuroprotective effects.
  • Isosoxazole group : Often linked to anticancer properties.

Structural Representation

  • InChI : InChI=1S/C18H23N5O3/c1-4-25-17-14(6-5-10-19-17)18(24)23-11-9-13(12-23)26-16-8-7-15(20-21-16)22(2)3/h5-8,10,13H,4,9,11-12H2,1-3H3

Potential Biological Activities

Research indicates that compounds with similar structural features exhibit significant biological activities. The following sections discuss specific activities and potential applications.

1. Anticancer Activity

Compounds related to the isoxazole and pyridazine structures have shown promising anticancer properties. For instance, studies on bromodomain and extra-terminal (BET) inhibitors have identified compounds that inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The compound's structural components suggest it may interact with cellular pathways involved in cancer progression.

2. Neuroprotective Effects

The presence of the pyrrolidine ring hints at potential neuroprotective effects. Pyrrolidine derivatives are known to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases .

3. Enzyme Inhibition

Preliminary data suggest that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, phosphodiesterase inhibitors are known for their therapeutic potential in treating respiratory diseases .

The mechanism of action for this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyridazine ring is known to participate in nucleophilic substitutions and can modulate the activity of various biological targets .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
6-DimethylaminopyridazineContains a dimethylamino group and pyridazine ringAntioxidant properties
Pyrrolidine derivativesIncorporate pyrrolidine ringsPotential neuroprotective effects
Methoxy-substituted pyridinesFeature methoxy groups on pyridine ringsAnticancer activity

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Modified Substituents

The compound 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone (CAS: 2034504-40-8) shares nearly identical structural features but replaces the methanone group with an ethanone moiety. Key differences include:

Property Target Compound Analog (CAS 2034504-40-8)
Molecular Formula C₁₇H₂₁N₅O₃ C₁₇H₂₃N₅O₃
Molecular Weight 343.39 g/mol 345.4 g/mol
Core Modification Methanone linkage Ethanone linkage
Functional Implications Potentially higher rigidity and binding specificity Increased flexibility may alter target affinity

This minor structural variation could influence solubility, metabolic stability, and target engagement. For instance, ethanone derivatives often exhibit altered pharmacokinetic profiles due to increased hydrophobicity .

Heterocyclic Derivatives with Pyridazine and Isoxazole Motifs

Compounds such as (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone () highlight the importance of pyridazine and isoxazole/pyrazole hybrids in drug design. While these molecules lack the pyrrolidinyloxy linker, they demonstrate:

  • Enhanced π-π stacking interactions via aromatic substituents (e.g., phenylazo groups).
  • Improved synthetic versatility through triazole and pyrazole modifications.

In contrast, the target compound’s dimethylamino-pyridazine group may facilitate stronger hydrogen bonding with biological targets, such as kinases or G-protein-coupled receptors .

Mechanistic Insights from Scaffold Similarity

demonstrates that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) often share overlapping mechanisms of action (MOAs). By analogy:

  • The dimethylamino-pyridazine moiety in the target compound may mimic natural ligands for nucleotide-binding proteins.
  • The 3,5-dimethylisoxazole group could interact with hydrophobic pockets in enzymes, akin to co-crystallized inhibitors like raltegravir ().

Table 2 : Predicted MOA Comparison Based on Structural Features

Structural Feature Hypothesized Role Example from Literature
Dimethylamino-pyridazine Kinase inhibition (ATP-binding site competition) Raltegravir (HIV integrase inhibition)
3,5-Dimethylisoxazole Anti-inflammatory activity (COX-2 selective binding) Valdecoxib derivatives
Pyrrolidinyloxy linker Solubility enhancement and conformational flexibility Piperazine linkers in antipsychotics

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.